{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that features a unique structure with two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde with 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the pyrazole rings can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-difluoroethyl)-1H-pyrazole
- 1-ethyl-1H-pyrazole
- 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde
- 1-ethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
What sets {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine apart from similar compounds is its dual pyrazole structure, which provides unique chemical and biological properties. This dual structure allows for more versatile interactions with biological targets and greater potential for chemical modifications.
Properties
Molecular Formula |
C12H17F2N5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(1-ethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-2-18-8-10(6-16-18)5-15-7-11-3-4-19(17-11)9-12(13)14/h3-4,6,8,12,15H,2,5,7,9H2,1H3 |
InChI Key |
DSQCMOYSZBHYFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=NN(C=C2)CC(F)F |
Origin of Product |
United States |
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